

analytical methods for quantifying 7-fluoroquinazoline

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Compound of Interest

Compound Name: 7-Fluoroquinazoline

CAS No.: 16499-45-9

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An Application Guide to the Quantitative Analysis of **7-Fluoroquinazoline**

Foreword: The Imperative for Precise Quantification

In the landscape of pharmaceutical development and medicinal chemistry, quinazoline derivatives represent a scaffold of significant interest, with numerous compounds demonstrating potent biological activities.^{[1][2]} **7-Fluoroquinazoline**, a key intermediate or final compound in various synthetic pathways, requires precise and reliable quantification for a multitude of reasons. Whether assessing reaction yield and purity in process chemistry, determining pharmacokinetic profiles in preclinical studies, or ensuring quality control in drug substance manufacturing, the ability to accurately measure its concentration is paramount.

This document serves as a comprehensive technical guide for researchers, analytical scientists, and drug development professionals. It moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring that the protocols are not only followed but understood. We will explore two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—providing detailed, validated protocols for the robust quantification of **7-fluoroquinazoline**.

Foundational Principles: Selecting the Appropriate Analytical Technique

The choice of an analytical method is fundamentally dictated by the analytical question at hand. The primary factors include the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

- **High-Performance Liquid Chromatography with UV Detection (HPLC-UV):** This is the workhorse of many analytical laboratories. It offers a balance of speed, robustness, and cost-effectiveness. For **7-fluoroquinazoline**, which possesses a chromophore in its heterocyclic structure, UV detection is a natural fit.^{[3][4]} This method is ideal for analyzing relatively clean samples, such as reaction mixtures, dissolution samples, or formulated drug products, where the concentration of the analyte is expected to be in the microgram per milliliter ($\mu\text{g/mL}$) range or higher.
- **Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):** When the demand for sensitivity and selectivity is paramount, LC-MS/MS is the undisputed gold standard.^{[5][6]} ^[7] This is particularly true for bioanalytical applications, such as quantifying **7-fluoroquinazoline** in plasma, serum, or tissue homogenates. The technique's ability to selectively monitor specific mass-to-charge (m/z) transitions allows for the detection of picogram (pg/mL) to nanogram (ng/mL) levels of the analyte, even in the presence of overwhelming matrix interference.^{[5][8]}

Method I: Quantification by Reversed-Phase HPLC with UV Detection

This method is designed for the reliable quantification of **7-fluoroquinazoline** in bulk materials or simple formulations. It is validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.^{[9][10][11]}

Causality of Method Design

- **Stationary Phase:** A C18 (octadecylsilyl) column is selected due to its versatility and proven efficacy in retaining moderately polar aromatic compounds like quinazolines through hydrophobic interactions.^{[12][13]}
- **Mobile Phase:** A gradient elution using acetonitrile and water is employed to ensure a reasonable retention time and sharp, symmetrical peak shape. A small amount of formic acid

is added to the aqueous phase to control the ionization state of the analyte and improve peak shape by minimizing tailing.

- Detection Wavelength: Based on the UV-Vis absorption spectra of quinazoline derivatives, which typically show strong absorbance between 220-260 nm and a secondary band around 310-320 nm, a detection wavelength of 254 nm is chosen.[3][4] This wavelength provides a good balance of sensitivity and selectivity, as many organic molecules absorb at this wavelength, but it is a common setting for aromatic compounds.

Experimental Protocol: HPLC-UV

2.2.1 Equipment and Reagents

- HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
- C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 μ m particle size).
- **7-Fluoroquinazoline** reference standard (purity \geq 98%).
- Acetonitrile (HPLC grade).
- Formic Acid (LC-MS grade).
- Ultrapure water (18.2 M Ω ·cm).
- Methanol (HPLC grade).

2.2.2 Preparation of Solutions

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Diluent: Acetonitrile/Water (50:50, v/v).
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of **7-fluoroquinazoline** reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

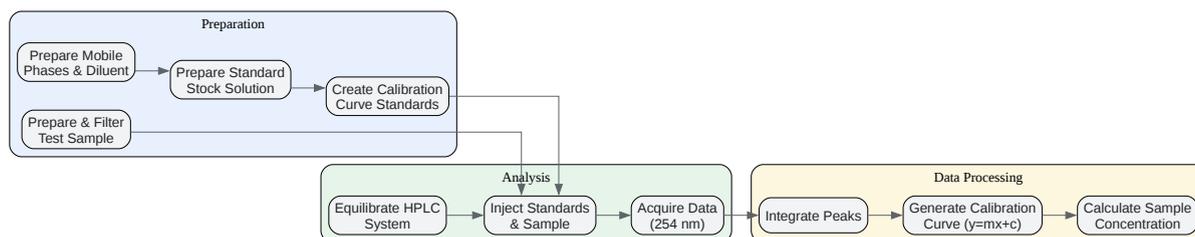
2.2.3 Chromatographic Conditions

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient	0-2 min: 10% B 2-12 min: 10% to 90% B 12-15 min: 90% B 15.1-18 min: 10% B
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Injection Vol.	10 µL
Detection	254 nm
Run Time	18 minutes

2.2.4 Sample Preparation

- Accurately weigh the sample containing **7-fluoroquinazoline**.
- Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).
- Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Workflow Diagram: HPLC-UV Analysis



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Caption: Workflow for quantification of **7-fluoroquinazoline** by HPLC-UV.

Method Validation Summary

The method should be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[9]

Parameter	Acceptance Criteria	Typical Result
Linearity (R ²)	≥ 0.995	0.9992
Range	1 - 100 µg/mL	Confirmed
Accuracy (% Recovery)	98.0% - 102.0%	99.1% - 101.3%
Precision (%RSD)	Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%	0.8%1.2%
Limit of Detection (LOD)	S/N ratio ≥ 3	0.3 µg/mL
Limit of Quantification (LOQ)	S/N ratio ≥ 10	1.0 µg/mL
Specificity	No interference at the retention time of the analyte from blank or placebo.	Peak purity > 99.8%

Method II: High-Sensitivity Quantification by LC-MS/MS

This method is tailored for the ultra-sensitive quantification of **7-fluoroquinazoline** in complex biological matrices, such as human plasma, for pharmacokinetic studies.

Causality of Method Design

- **Rationale:** Bioanalytical samples contain numerous endogenous components that can interfere with UV detection. LC-MS/MS provides exceptional selectivity by monitoring a specific precursor ion and its characteristic product ion(s), a process known as Multiple Reaction Monitoring (MRM).[7] This allows for accurate quantification even at very low concentrations.
- **Ionization:** Electrospray Ionization (ESI) in positive mode is chosen as the quinazoline structure contains basic nitrogen atoms that are readily protonated to form a stable [M+H]⁺ ion.
- **Sample Preparation:** Protein precipitation is a fast and effective method to remove the bulk of proteins from plasma samples.[14] While Solid Phase Extraction (SPE) could yield a cleaner

extract, protein precipitation is often sufficient for the selectivity of MS/MS and is faster for high-throughput analysis.

Experimental Protocol: LC-MS/MS

3.2.1 Equipment and Reagents

- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an ESI source).
- UPLC/UHPLC system for faster analysis times.
- Appropriate analytical column (e.g., C18, 50 mm x 2.1 mm, 1.8 μ m).
- Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, another quinazoline derivative with similar properties can be used.
- All reagents as listed in Section 2.2.1, but of LC-MS grade.
- Control human plasma (with appropriate anticoagulant like K₂EDTA).

3.2.2 Preparation of Solutions

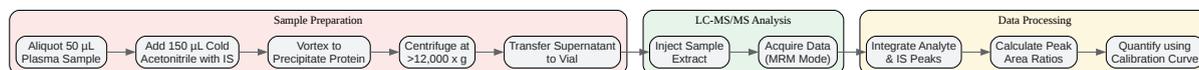
- Standard and IS Solutions: Prepare stock solutions (1000 μ g/mL) of **7-fluoroquinazoline** and the Internal Standard in methanol.
- Spiking Solutions: Prepare serial dilutions of the **7-fluoroquinazoline** stock in methanol to create spiking solutions for the calibration curve and quality control (QC) samples.
- Precipitation Solvent: Acetonitrile containing the Internal Standard at a fixed concentration (e.g., 50 ng/mL).

3.2.3 Sample Preparation (Protein Precipitation)

- Pipette 50 μ L of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 150 μ L of the cold precipitation solvent (containing the IS).
- Vortex vigorously for 1 minute to precipitate proteins.

- Centrifuge at $>12,000 \times g$ for 10 minutes at $4 \text{ }^{\circ}\text{C}$.
- Carefully transfer the supernatant to an HPLC vial for analysis.

Workflow Diagram: LC-MS/MS Bioanalysis



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Caption: Bioanalytical workflow for **7-fluoroquinazoline** using protein precipitation and LC-MS/MS.

3.3.1 Chromatographic and MS Conditions

UPLC Conditions

Parameter	Condition
Column	C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient	0-0.5 min: 5% B 0.5-2.5 min: 5% to 95% B 2.5-3.0 min: 95% B 3.1-4.0 min: 5% B
Flow Rate	0.4 mL/min
Column Temp.	$40 \text{ }^{\circ}\text{C}$

| Injection Vol. | 5 µL |

Mass Spectrometer Conditions (Hypothetical)

Parameter	Setting
Ionization Mode	ESI Positive
Capillary Voltage	3.0 kV
Source Temp.	150 °C
Desolvation Temp.	400 °C
MRM Transition (Analyte)	Q1: 149.1 > Q3: 122.1 (Quantifier)Q1: 149.1 > Q3: 95.1 (Qualifier)
MRM Transition (IS)	To be determined based on the IS used

| Collision Energy | Optimized for each transition |

Note: The molecular weight of **7-fluoroquinazoline** (C₈H₅FN₂) is 148.14 g/mol . The precursor ion [M+H]⁺ is m/z 149.1. Product ions are hypothetical and must be optimized experimentally via infusion.

Method Validation Summary

Bioanalytical method validation follows guidelines from regulatory bodies like the FDA or EMA.

Parameter	Acceptance Criteria	Typical Result
Linearity (R ²)	≥ 0.99, weighted 1/x ² regression	0.997
Range (LLOQ to ULOQ)	e.g., 0.5 - 500 ng/mL	Confirmed
Accuracy (% Bias)	Within ±15% (±20% at LLOQ)	-5.2% to 6.8%
Precision (%CV)	≤ 15% (≤ 20% at LLOQ)	Intra-day: < 8% Inter-day: < 11%
Lower Limit of Quantification (LLOQ)	S/N ≥ 10, with acceptable accuracy/precision	0.5 ng/mL
Matrix Effect	IS-normalized matrix factor should be consistent across lots.	0.95 - 1.08
Recovery	Consistent and reproducible	~85%

Conclusion

The successful quantification of **7-fluoroquinazoline** is achievable through well-designed and validated analytical methods. For purity and assay testing of bulk drug substances, HPLC-UV provides a robust, reliable, and cost-effective solution. For applications requiring high sensitivity and selectivity, particularly in complex biological matrices for pharmacokinetic assessments, LC-MS/MS is the superior and necessary choice. The protocols and validation frameworks provided herein offer a comprehensive starting point for scientists to develop and implement these methods in their own laboratories, ensuring data of the highest quality and integrity.

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